1-Bromo-3-hydroxynaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

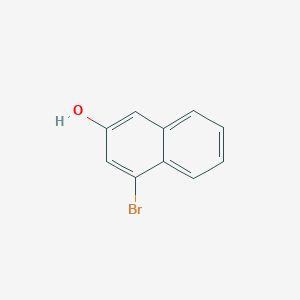

1-Bromo-3-hydroxynaphthalene is an organic compound with the molecular formula C10H7BrO . It is also known by other names such as 4-bromonaphthalen-2-ol, 4-Bromo-2-naphthol, and 4-Bromo-2-naphthalenol .

Synthesis Analysis

The synthesis of 1-Bromo-3-hydroxynaphthalene involves multiple steps . One method involves the reaction of nitrobenzene with bromine, followed by a series of reactions involving concentrated H2SO4, glacial acetic acid, tin, and aqueous hydrochloric acid . Another method involves the reaction of 2-naphthols with Potassium Bromide and formic acid, followed by the addition of hydrogen peroxide .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hydroxynaphthalene consists of a naphthalene ring substituted with a bromine atom and a hydroxyl group . The IUPAC name for this compound is 4-bromonaphthalen-2-ol . The InChIKey, which is a unique identifier for the compound, is PQNQMYMGUXGWTG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-3-hydroxynaphthalene has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid at room temperature .Scientific Research Applications

Synthesis and Characterization

1-Bromo-3-hydroxynaphthalene plays a significant role in chemical synthesis and characterization. It's used in the preparation of various compounds, such as 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and its derivatives. These synthesized compounds have been found to exhibit excellent antimicrobial activities, demonstrating the compound's utility in creating biologically active molecules (Sherekar, Kakade, & Padole, 2021).

Impact on Photosynthetic Electron Transport

Research has shown that derivatives of 1-Bromo-3-hydroxynaphthalene can significantly affect photosynthetic electron transport in spinach chloroplasts. This implies potential applications in studying and manipulating photosynthetic processes in plants (Goněc et al., 2017).

Magnetic Field Effects

Studies have indicated that the quantum yield of photochemical reactions involving 1-Bromo-3-hydroxynaphthalene is affected by magnetic fields. This provides insights into the magnetic field effects on chemical processes and could have implications in fields like photochemistry and molecular magnetism (Ivanov, Lyashkevich, & Pergushov, 2004).

Photoacoustic Spectra Analysis

The photoacoustic spectra of compounds like 1-Bromo-3-hydroxynaphthalene have been recorded, providing valuable data for understanding the molecular structure and behavior of such compounds under different conditions (Pandey & Thakur, 1980).

Coordination Polymer Studies

1-Bromo-3-hydroxynaphthalene has been included in the study of coordination polymers. This research is critical for the development of new materials with potential applications in various fields like catalysis, gas storage, and separation (Phukan & Baruah, 2014).

Safety and Hazards

Future Directions

While specific future directions for 1-Bromo-3-hydroxynaphthalene are not mentioned in the available resources, brominated naphthalenes and their derivatives are of interest in various fields, including medicinal chemistry . Their potential applications in treating cancer and multidrug-resistant bacteria are areas of ongoing research .

Mechanism of Action

Target of Action

Brominated compounds like 1-bromo-3-hydroxynaphthalene often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

The mode of action of 1-Bromo-3-hydroxynaphthalene is likely to involve nucleophilic substitution or free radical reactions at the benzylic position . In these reactions, a nucleophile or a free radical attacks the carbon atom bearing the bromine, leading to the substitution of the bromine atom .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including oxidation and reduction processes, and can potentially affect multiple metabolic pathways .

Pharmacokinetics

The bromine atom in the molecule could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate and route of excretion .

Result of Action

Brominated compounds can have various biological effects, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-hydroxynaphthalene. For instance, factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and stability .

properties

IUPAC Name |

4-bromonaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQMYMGUXGWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477818 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hydroxynaphthalene | |

CAS RN |

5498-31-7 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)